molecular formula C21H24N4O3S B2852615 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide CAS No. 2034323-88-9

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2852615
CAS No.: 2034323-88-9
M. Wt: 412.51
InChI Key: PEYHNJLDPGODDT-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide, also known as compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Compound X exerts its inhibitory activity against serine hydrolases by binding to a specific site on the enzyme, which prevents it from carrying out its normal function. This leads to a disruption in various physiological processes, which ultimately results in the therapeutic effects of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X.
Biochemical and physiological effects:
Compound X has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been found to modulate various signaling pathways, including the endocannabinoid system, which plays a crucial role in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X is its potent inhibitory activity against serine hydrolases, which makes it a promising candidate for the development of novel therapeutics. However, one of the main limitations of this compound X is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X, including the development of more efficient synthesis methods, the identification of new serine hydrolase targets, and the optimization of this compound X for clinical use. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound X, as well as its potential applications in various disease states.
In conclusion, this compound X is a novel chemical this compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against serine hydrolases makes it a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound X and its potential applications in various disease states.

Synthesis Methods

Compound X can be synthesized through a multi-step process that involves the reaction of piperidine and 3-cyanopyridine-2-carboxylic acid, followed by the introduction of a phenylsulfonyl group and a methyl group. The final product is obtained through a purification process that involves column chromatography and recrystallization.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent inhibitory activity against a specific class of enzymes called serine hydrolases, which play a crucial role in various physiological processes. This makes N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(phenylsulfonyl)propanamide X a promising candidate for the development of novel therapeutics for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c22-15-18-5-4-11-23-21(18)25-12-8-17(9-13-25)16-24-20(26)10-14-29(27,28)19-6-2-1-3-7-19/h1-7,11,17H,8-10,12-14,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYHNJLDPGODDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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